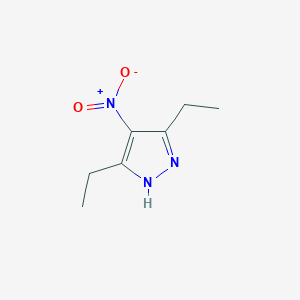

3,5-diethyl-4-nitro-1H-pyrazole

Description

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3,5-diethyl-4-nitro-1H-pyrazole |

InChI |

InChI=1S/C7H11N3O2/c1-3-5-7(10(11)12)6(4-2)9-8-5/h3-4H2,1-2H3,(H,8,9) |

InChI Key |

YVRKFRZHQQSEQH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NN1)CC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 3,5 Diethyl 4 Nitro 1h Pyrazole

Retrosynthetic Analysis of the 3,5-Diethyl-4-nitro-1H-pyrazole Scaffold

A retrosynthetic analysis of 3,5-diethyl-4-nitro-1H-pyrazole reveals several plausible disconnection points, suggesting viable forward synthetic pathways. The most logical disconnections involve the bonds forming the pyrazole (B372694) ring and the introduction of the nitro group.

Primary Disconnection Strategy:

A primary and highly effective strategy involves the direct nitration of a pre-formed 3,5-diethyl-1H-pyrazole ring. This approach simplifies the synthesis to two key stages: formation of the disubstituted pyrazole and subsequent electrophilic nitration. The pyrazole ring itself is a relatively electron-rich heterocycle, making it susceptible to electrophilic substitution, although the pyridine-type nitrogen deactivates the ring somewhat. researchgate.net The 4-position is typically the most reactive site for such substitutions, provided it is sterically accessible. researchgate.net

Forward Synthetic Implication: Synthesis of 3,5-diethyl-1H-pyrazole followed by nitration using a suitable nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

Alternative Disconnection (Ring Formation):

A second approach involves disconnecting the pyrazole ring itself. This leads back to two key fragments: a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. For the target molecule, this would correspond to hydrazine and a nitrated β-diketone, specifically 3-nitro-heptane-2,4-dione.

Forward Synthetic Implication: Cyclocondensation reaction between hydrazine and 3-nitro-heptane-2,4-dione. This route is contingent on the availability and stability of the nitrated dicarbonyl precursor. A variation could involve reacting hydrazine with heptane-2,4-dione (B1265717) and then nitrating the resulting pyrazoline intermediate or the final pyrazole product.

Classical Synthetic Routes to Nitro-Substituted Pyrazoles and their Derivatives

Classical methods for pyrazole synthesis have been refined over more than a century and remain highly relevant for the preparation of a wide array of derivatives, including those bearing nitro groups.

Cyclocondensation Reactions of Dicarbonyl Compounds with Hydrazine Derivatives

The reaction between a 1,3-dicarbonyl compound and hydrazine or its derivatives is the most fundamental and widely used method for pyrazole synthesis. researchgate.net For the synthesis of 3,5-diethyl-4-nitro-1H-pyrazole, the most direct classical route would be the condensation of heptane-4,6-dione with hydrazine, followed by nitration.

The initial step is the formation of 3,5-diethyl-1H-pyrazole. This reaction is typically carried out by refluxing the diketone and hydrazine hydrate (B1144303) in a solvent like ethanol (B145695). The mechanism involves initial attack of a hydrazine nitrogen atom on one of the carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrazole ring.

Once the 3,5-diethyl-1H-pyrazole is obtained, the nitro group can be introduced at the C4 position via electrophilic nitration. This is commonly achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration or side reactions. For instance, the nitration of pyrazole itself can yield N-nitropyrazole, which can then rearrange to 3-nitropyrazole. nih.gov However, for substituted pyrazoles, direct C-nitration is often favored. The nitration of 5-chloropyrazoles to their 4-nitro derivatives has been successfully achieved using a mixture of nitric acid and oleum (B3057394) or polyphosphoric acid. pleiades.online

A plausible, though less common, alternative involves the use of a pre-nitrated dicarbonyl compound, such as 4-nitro-2,4-pentanedione, with hydrazine. google.com This approach, however, can be limited by the accessibility and stability of the nitrated starting material.

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

1,3-Dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. wikipedia.org This reaction involves the addition of a 1,3-dipole to a dipolarophile, which is typically an alkene or alkyne. wikipedia.org

For pyrazole synthesis, a common 1,3-dipole is a nitrile imine, which can be generated in situ from the corresponding hydrazonoyl halide by treatment with a base. The nitrile imine then reacts with a suitable dipolarophile. To synthesize a 3,5-diethyl-4-nitro-1H-pyrazole, one could envision a reaction between a nitrile imine and a nitro-containing alkene.

For example, a nitrile imine bearing an ethyl group could react with a 1-nitro-1-pentene. However, controlling the regioselectivity of the cycloaddition can be a challenge, often leading to a mixture of isomers. youtube.com The reaction of nitrylimines with (E)-3,3,3-trichloro-1-nitroprop-1-ene has been shown to lead to 5-nitropyrazoles after an elimination step. nih.gov While not directly applicable to the diethyl substitution pattern, this demonstrates the feasibility of using nitroalkenes in such cycloadditions.

The Huisgen cycloaddition, a specific type of 1,3-dipolar cycloaddition, often refers to the reaction of azides with alkynes to form triazoles, but the broader class of reactions is a key strategy for many heterocycles. wikipedia.org The synthesis of pyrazoles via the reaction of nitrile imines with alkynes is also a well-established variant. youtube.com

Modern and Advanced Synthetic Approaches

Modern synthetic chemistry offers several advanced strategies that can be applied to the synthesis of complex pyrazole derivatives, often with improved efficiency, atom economy, and control over substitution patterns.

Multicomponent Reactions (MCRs) for Pyrazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, are highly efficient for generating molecular diversity. nih.gov Several MCRs have been developed for the synthesis of pyrazole and related heterocyclic systems.

A notable example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles from the reaction of benzaldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate. nih.gov While this leads to a fused pyrazole system, it highlights the potential of MCRs to construct the pyrazole ring in a single step from simple precursors.

Adapting an MCR for 3,5-diethyl-4-nitro-1H-pyrazole would be a novel undertaking. One could hypothetically design a reaction involving a hydrazine, a source for the C4-nitro fragment (like nitroacetaldehyde or a similar synthon), and two equivalents of a C2 synthon that would provide the ethyl groups. The development of such a reaction would be a significant contribution to synthetic methodology.

Catalytic Methods in Pyrazole Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. In the context of pyrazole synthesis, catalysts can be employed in various ways, from facilitating the initial cyclization to enabling specific functionalization.

For the cyclocondensation of dicarbonyls and hydrazines, acid or base catalysis is common. More advanced catalytic systems, including metal catalysts like nickel, copper, or iron, have been mentioned in the context of pyrazole synthesis from 4-nitro-5-hydroxypyridazones, although this is a specific rearrangement reaction. google.com

More relevant to the target molecule would be catalytic C-H functionalization. After the synthesis of 3,5-diethyl-1H-pyrazole, a catalytic C-H nitration could be an attractive alternative to classical nitrating agents. While C-H activation is a burgeoning field, direct nitration via this method is still challenging. However, related C-H functionalizations are well-known.

Another area where catalysis is impactful is in the reduction of nitro groups. Should the corresponding aminopyrazole be desired, the nitro group of 3,5-diethyl-4-nitro-1H-pyrazole could be catalytically hydrogenated, for example, using a palladium on carbon (Pd/C) catalyst and a hydrogen source. The catalytic reduction of nitrophenols using metal nanoparticles is a well-studied process that could be analogous. mdpi.com

Summary of Synthetic Approaches

The table below summarizes the conceptual synthetic strategies for 3,5-diethyl-4-nitro-1H-pyrazole.

| Strategy | Key Reaction | Precursors | Advantages | Challenges |

| Direct Nitration | Electrophilic Aromatic Substitution | 3,5-Diethyl-1H-pyrazole, Nitrating Agent (e.g., HNO₃/H₂SO₄) | Straightforward, relies on a readily accessible precursor. | Requires careful control of reaction conditions to avoid side products. |

| Cyclocondensation | Knorr Pyrazole Synthesis | Heptane-4,6-dione, Hydrazine | A classic, reliable method for pyrazole ring formation. | The diketone precursor may not be commercially available. |

| 1,3-Dipolar Cycloaddition | Nitrile Imine-Alkene Cycloaddition | Ethyl-substituted hydrazonoyl halide, Nitro-alkene | High versatility in accessing substituted pyrazoles. | Potential for regioisomeric mixtures, precursor availability. |

| Multicomponent Reaction | One-pot combination of ≥3 starting materials | Hydrazine, Nitro-synthon, Ethyl-group source | High efficiency and atom economy. | Requires significant methods development for this specific target. |

Green Chemistry Principles and Sustainable Synthetic Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. These approaches focus on the use of alternative energy sources, safer solvents, and more efficient reaction conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. While specific literature on the microwave-assisted synthesis of 3,5-diethyl-4-nitro-1H-pyrazole is not abundant, the synthesis of analogous pyrazole derivatives under microwave irradiation provides a strong basis for its potential application.

For instance, the condensation of β-diketones with hydrazines, a fundamental step in pyrazole synthesis, can be significantly expedited using microwave heating. It is plausible that the synthesis of 3,5-diethyl-1H-pyrazole, the precursor to the target compound, could be efficiently achieved by reacting heptane-3,5-dione with hydrazine hydrate under microwave irradiation. Subsequent nitration would yield 3,5-diethyl-4-nitro-1H-pyrazole.

The benefits of microwave-assisted synthesis for pyrazole derivatives are well-documented for other analogs. For example, the synthesis of various 1,3,5-trisubstituted pyrazoles has been achieved in good yields with reaction times as short as a few minutes under microwave irradiation, a significant improvement over conventional methods that can take several hours.

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours to days | Minutes |

| Energy Consumption | Higher | Lower |

| Yield | Often moderate | Generally higher |

| Solvent Usage | Often requires large volumes | Can be performed with less or no solvent |

The use of solvent-free conditions or aqueous media is another cornerstone of green chemistry, reducing the reliance on volatile and often toxic organic solvents. The synthesis of pyrazole derivatives under these conditions has been successfully demonstrated.

Solventless condensation of a diketone and a hydrazine in the presence of a catalytic amount of acid at room temperature has been shown to produce pyrazole derivatives in high yields. organic-chemistry.org This approach could likely be adapted for the synthesis of 3,5-diethyl-1H-pyrazole. The subsequent nitration step, however, typically requires strong acids and may not be amenable to solvent-free conditions.

Reactions in aqueous media are highly desirable from an environmental perspective. While the direct synthesis of 3,5-diethyl-4-nitro-1H-pyrazole in water is not explicitly detailed in the literature, the cyclocondensation step to form the pyrazole ring has been performed in water for other analogs. The low solubility of the starting materials and products in water can sometimes be a challenge, but the use of phase-transfer catalysts or co-solvents can mitigate these issues.

Derivatization and Functionalization of the Pyrazole Core

The functionalization of the 3,5-diethyl-4-nitro-1H-pyrazole core is crucial for tuning its physicochemical properties and biological activity. This can be achieved through regioselective reactions on the pyrazole ring or by transforming the existing nitro and alkyl substituents.

The pyrazole ring has distinct reactive positions that can be selectively functionalized. The presence of the nitro group at the 4-position significantly influences the reactivity of the other ring atoms.

Halogenation of pyrazoles typically occurs at the 4-position. researchgate.net However, with the 4-position already occupied by a nitro group in the target compound, electrophilic substitution would be directed to other positions, although the electron-withdrawing nature of the nitro group deactivates the ring towards such reactions.

More advanced methods, such as transition-metal-catalyzed C-H activation, have been developed for the regioselective functionalization of pyrazole rings. For 4-nitropyrazoles, C-H arylation has been shown to occur selectively at the C5-position. This methodology could potentially be applied to 3,5-diethyl-4-nitro-1H-pyrazole to introduce aryl groups at the N1-position's adjacent carbon, leading to 1-aryl-3,5-diethyl-4-nitropyrazoles.

The nitro and diethyl groups on the pyrazole ring offer further opportunities for chemical modification.

The nitro group is a versatile functional group that can undergo various transformations. A common and important reaction is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). The resulting 3,5-diethyl-1H-pyrazol-4-amine is a valuable intermediate for the synthesis of more complex pyrazole derivatives, for instance, through diazotization followed by Sandmeyer-type reactions to introduce a range of other functional groups. In some cases, the nitro group can also be displaced by nucleophiles, although this is less common for C-nitropyrazoles compared to N-nitropyrazoles.

The ethyl groups at the 3 and 5-positions can also be chemically modified, although they are generally less reactive than the nitro group or the pyrazole ring itself. Oxidation of alkyl side chains on heterocyclic rings is a known transformation. For instance, the methyl group on a pyrazole ring has been oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. youtube.com A similar oxidation of the ethyl groups on 3,5-diethyl-4-nitro-1H-pyrazole could potentially yield the corresponding carboxylic acids. Another possible transformation is free-radical halogenation of the alkyl side chains, which would introduce a handle for further functionalization.

| Functional Group | Transformation | Potential Reagents | Product |

|---|---|---|---|

| Nitro Group (at C4) | Reduction | H₂, Pd/C; Sn, HCl | 3,5-Diethyl-1H-pyrazol-4-amine |

| Ethyl Groups (at C3, C5) | Oxidation | KMnO₄ | 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid |

| Ethyl Groups (at C3, C5) | Halogenation | N-Bromosuccinimide (NBS), light | 3,5-Di(1-bromoethyl)-4-nitro-1H-pyrazole |

| Pyrazole Ring (at C5) | C-H Arylation | Aryl halide, Pd catalyst | 1-Aryl-3,5-diethyl-4-nitropyrazole |

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

To date, no peer-reviewed studies containing the NMR spectroscopic data for 3,5-diethyl-4-nitro-1H-pyrazole have been identified. Such an analysis would be crucial for the definitive structural confirmation of the molecule.

1H NMR Spectroscopic Analysis and Coupling Constant Interpretation

A ¹H NMR spectrum would be expected to show distinct signals for the protons of the two ethyl groups and the N-H proton of the pyrazole (B372694) ring. The chemical shifts and coupling patterns would provide key information. Specifically, one would anticipate a quartet and a triplet for each ethyl group, corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, respectively. The integration of these signals would confirm the number of protons in each environment. The coupling constants (J-values) between the methylene and methyl protons would be characteristic of free rotation around the carbon-carbon single bond. The position of the N-H proton signal could vary and might appear as a broad singlet.

13C NMR Spectroscopic Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is essential for elucidating the carbon framework of the molecule. For 3,5-diethyl-4-nitro-1H-pyrazole, one would expect to observe signals for the two carbons of the pyrazole ring (C3 and C5, which would be equivalent due to tautomerism, and C4), and two signals for the carbons of the ethyl groups (methylene and methyl). The chemical shift of the C4 carbon would be significantly influenced by the attached nitro group, likely causing a downfield shift.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques would be instrumental in assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons within each ethyl group.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate the proton signals with their directly attached carbon atoms, definitively assigning the ¹³C signals for the methylene and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) would provide long-range (2-3 bond) correlations. This would be vital for confirming the attachment of the ethyl groups to the C3 and C5 positions of the pyrazole ring by showing correlations from the methylene protons to the pyrazole ring carbons.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopic Studies

An IR spectrum of 3,5-diethyl-4-nitro-1H-pyrazole would be expected to display characteristic absorption bands. Key absorptions would include:

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂), typically found in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Stretching vibrations for the C-H bonds of the ethyl groups in the 3000-2850 cm⁻¹ range.

Vibrations associated with the pyrazole ring, including C=N and C=C stretching.

A potential N-H stretching band, which could be broad, in the region of 3400-3100 cm⁻¹.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

For a closely related compound, 3,5-dimethyl-4-nitro-1H-pyrazole (C₅H₇N₃O₂), the molecular formula is established, and its monoisotopic mass has been computed to be 141.053826475 Da. nih.gov This precise mass measurement, achievable through HRMS, allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Mass Data for Pyrazole Derivatives

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| 3,5-diethyl-4-nitro-1H-pyrazole | C₇H₁₁N₃O₂ | 169.0851 |

| 3,5-dimethyl-4-nitro-1H-pyrazole | C₅H₇N₃O₂ | 141.0538 |

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation of the pyrazole ring is influenced by the nature and position of its substituents. researchgate.net

For nitropyrazoles, fragmentation often involves the loss of the nitro group (NO₂) or related fragments. researchgate.net Studies on the fragmentation of substituted pyrazoles, such as 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole, reveal characteristic fragmentation pathways. researchgate.net For instance, the fragmentation of 1-methyl-3-nitropyrazole involves the loss of NO₂ followed by the loss of HCN. researchgate.net The fragmentation pattern of 1-methyl-4-nitropyrazole also shows distinct pathways that help in its identification. researchgate.net

While specific MS/MS data for 3,5-diethyl-4-nitro-1H-pyrazole is not available, based on general fragmentation patterns of pyrazoles, one could anticipate fragmentation pathways involving the loss of the nitro group, and subsequent cleavages of the ethyl side chains and the pyrazole ring itself. researchgate.netyoutube.com

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for 3,5-diethyl-4-nitro-1H-pyrazole has not been reported in the provided search results, the crystal structure of a similar compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole , has been determined, offering insights into the potential solid-state features of related pyrazole derivatives. nih.govnih.govresearchgate.net

The crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole reveals significant intermolecular interactions that dictate its crystal packing. nih.govresearchgate.net The most prominent of these are π-π stacking interactions between the pyrazole and benzene (B151609) rings of adjacent molecules. nih.govresearchgate.net These interactions result in the formation of supramolecular chains along the b-axis of the crystal lattice, with a ring centroid separation of 3.8653 (2) Å. nih.govresearchgate.net

Table 2: Crystallographic Data for 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁N₃O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 21.3909 (13) |

| b (Å) | 3.8653 (2) |

| c (Å) | 12.4514 (8) |

| V (ų) | 1029.51 (11) |

| Z | 4 |

| Temperature (K) | 120 |

The conformation of a molecule in the solid state can be influenced by the forces involved in crystal packing. In the case of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole , the pyrazole ring is planar, and the benzene ring is twisted with respect to it, with a dihedral angle of 31.38 (12)°. nih.govnih.govresearchgate.net The nitro group is nearly coplanar with the benzene ring. nih.govnih.govresearchgate.net

Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in organic compounds and can be influenced by molecular conformation. nih.gov Different polymorphs can arise from different arrangements of molecules or from different conformations of the same molecule (conformational polymorphism). nih.govresearchgate.net Studies on conformational polymorphism show that the energy differences between different conformers can be small and comparable to the differences in lattice energies, allowing for the existence of multiple crystal forms. nih.gov While no specific polymorphism studies on 3,5-diethyl-4-nitro-1H-pyrazole were found, the potential for conformational flexibility in the ethyl groups suggests that polymorphism could be a possibility for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and its implications for molecular properties and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining optimized molecular geometries and energies. For 3,5-diethyl-4-nitro-1H-pyrazole, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational investigation. acrhem.orgresearchgate.net

Table 1: Predicted Structural Parameters of 3,5-diethyl-4-nitro-1H-pyrazole from Analogous Systems

| Parameter | Predicted Value Range / Observation | Basis from Analogous Systems |

| Pyrazole (B372694) Ring | Near-planar geometry | Studies on various pyrazole derivatives consistently show a planar ring structure. researchgate.net |

| C-N Bond Lengths (Ring) | ~1.33 - 1.38 Å | Typical C-N bond lengths in pyrazole rings. |

| N-N Bond Length (Ring) | ~1.35 Å | Typical N-N bond length in pyrazole rings. |

| C-NO2 Bond Length | ~1.45 Å | Reflects the single bond character between the carbon of the pyrazole ring and the nitrogen of the nitro group. |

| Dihedral Angle (NO2 vs. Ring) | Potential for some twisting | Steric hindrance from adjacent ethyl groups might cause a slight twist of the nitro group out of the pyrazole plane. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide crucial information about a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For 3,5-diethyl-4-nitro-1H-pyrazole, the HOMO is expected to be located primarily on the pyrazole ring, which is rich in π-electrons. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The presence of the nitro group will significantly lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack, particularly at the carbon atom bearing the nitro group and potentially at the nitrogen atoms of the pyrazole ring. The ethyl groups, being electron-donating, will raise the energy of the HOMO, enhancing the nucleophilicity of the pyrazole ring compared to an unsubstituted pyrazole.

Table 2: Predicted Frontier Molecular Orbital Properties of 3,5-diethyl-4-nitro-1H-pyrazole

| Orbital | Predicted Location of Highest Density | Implication for Reactivity |

| HOMO | Pyrazole ring (π-system) | Nucleophilic character of the ring. |

| LUMO | Nitro group (-NO2) | Electrophilic character, susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively small | Indicates a reactive molecule. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack.

For 3,5-diethyl-4-nitro-1H-pyrazole, the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group, indicating their high electron density and susceptibility to electrophilic attack or hydrogen bonding. The area around the N-H proton of the pyrazole ring would exhibit a positive potential, making it a likely site for interaction with nucleophiles or for deprotonation. The ethyl groups would show relatively neutral potential. The carbon atoms of the pyrazole ring will have varying potentials influenced by the attached groups.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the identification and characterization of new compounds.

DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of 3,5-diethyl-4-nitro-1H-pyrazole. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure. Studies on other nitropyrazoles have shown good agreement between calculated and experimental NMR shifts. mdpi.com For example, the protons on the ethyl groups would have characteristic shifts, and the proton on the pyrazole nitrogen would also have a distinct chemical shift.

Similarly, the vibrational frequencies (infrared and Raman spectra) can be computed. These calculations provide a set of vibrational modes and their corresponding frequencies and intensities. The characteristic stretching frequencies of the N-H, C-H, C=C, C=N, and N-O bonds can be predicted. For instance, the symmetric and asymmetric stretching modes of the nitro group would be prominent features in the calculated IR spectrum. Experimental and theoretical studies on nitropyrazoles have demonstrated the utility of this approach in assigning vibrational spectra. acrhem.orgresearchgate.net

Table 3: Predicted Spectroscopic Data for 3,5-diethyl-4-nitro-1H-pyrazole

| Spectroscopic Technique | Predicted Key Features | Basis from Analogous Systems |

| ¹H NMR | Signals for ethyl protons (CH₃ and CH₂), N-H proton of the pyrazole ring. | General knowledge of NMR and studies on substituted pyrazoles. mdpi.com |

| ¹³C NMR | Signals for ethyl carbons, and the three distinct carbon atoms of the pyrazole ring. | General knowledge of NMR and studies on substituted pyrazoles. mdpi.com |

| IR Spectroscopy | Strong absorptions for N-O stretching (nitro group), N-H stretching, and C-H stretching. | Vibrational analyses of nitropyrazoles. acrhem.orgresearchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior

While quantum chemical calculations typically focus on a single, static molecular structure (the energy minimum), molecules are in constant motion. Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of 3,5-diethyl-4-nitro-1H-pyrazole over time.

An MD simulation would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of different conformations. This would be particularly useful for understanding the rotation of the ethyl groups and any potential flexibility in the pyrazole ring. The simulation could also be used to study how the molecule interacts with solvent molecules, providing a more realistic picture of its behavior in solution.

Elucidation of Reaction Mechanisms via Computational Pathways and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For 3,5-diethyl-4-nitro-1H-pyrazole, this could involve studying its reactivity in various chemical transformations. For example, the mechanism of electrophilic substitution on the pyrazole ring or nucleophilic substitution of the nitro group could be explored.

This would involve identifying the reactants, products, and any intermediates along the reaction pathway. The transition state for each step of the reaction would be located and its energy calculated. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. By mapping out the entire potential energy surface of a reaction, chemists can gain a deep understanding of the factors that control the reaction's outcome. Studies on the nucleophilic substitution reactions of dinitropyrazoles have utilized computational methods to rationalize the observed regioselectivity. researchgate.net A similar approach could be applied to understand the reactivity of 3,5-diethyl-4-nitro-1H-pyrazole.

Structure-Activity Relationship (SAR) Studies via In Silico Methods for Potential Applications (excluding clinical data)

The exploration of the potential applications of 3,5-diethyl-4-nitro-1H-pyrazole and its analogs is increasingly reliant on theoretical and computational chemistry. In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, provide a powerful platform to predict the biological activities and physicochemical properties of novel compounds, thereby guiding synthetic efforts towards molecules with enhanced efficacy and desired characteristics. These computational approaches are instrumental in elucidating the intricate connections between a molecule's structure and its potential biological or material science applications.

Research Findings from In Silico Studies

While specific QSAR models exclusively for 3,5-diethyl-4-nitro-1H-pyrazole are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of numerous computational investigations. These studies offer valuable insights into the structural features that govern their potential as therapeutic agents and functional materials.

Anticancer Activity:

2D-QSAR studies on a series of pyrazole derivatives have been conducted to predict their anticancer activity against various cancer cell lines. nih.gov These models mathematically correlate structural descriptors with the observed biological activity (pIC50 values). For instance, a study on pyrazole carbohydrazide (B1668358) and acetohydrazide derivatives identified key structural features that enhance their anti-proliferative effects. The presence of a methyl group on the pyrazole ring and a hydrazine (B178648) group linked to a ketone were found to be potentially important for activity against the ACHN kidney cancer cell line. nih.gov

Table 1: Predicted Anticancer Activity of Selected Pyrazole Derivatives against ACHN Cell Line

| Compound ID | Structure | Predicted pIC50 |

|---|---|---|

| 1 | Pyrazole carbohydrazide derivative | 6.10 |

| 5 | Pyrazole carbohydrazide derivative | 6.48 |

| 20 | Pyrazole acetohydrazide derivative | 5.87 |

| 33 | Pyrazole acetohydrazide derivative | 6.36 |

Source: Adapted from 2D-QSAR model predictions. nih.gov

Antiviral Activity:

The potential of pyrazole derivatives as antiviral agents has also been explored using in silico techniques. A study on 4-nitro-N-1H-pyrazol-3-ylbenzamide investigated its potential against the SARS-CoV-2 main protease (Mpro) through molecular docking and molecular dynamics simulations. nih.gov The results indicated that the compound exhibited favorable binding scores, suggesting a potential inhibitory effect. The stability of the compound within the active site of the protease was further supported by the analysis of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Enzyme Inhibition:

The pyrazole scaffold is a common feature in many enzyme inhibitors. 3D-QSAR and molecular docking studies have been employed to understand the structure-activity relationships of pyrazoline derivatives as inhibitors of monoamine oxidase A (MAO-A), an enzyme implicated in depression and anxiety. nih.gov These studies revealed that the substitution pattern on the pyrazoline ring significantly influences both the potency and selectivity of inhibition. For many of the highly active compounds, a high selectivity for MAO-A over MAO-B was observed. nih.gov

Similarly, 2D and 3D-QSAR models have been developed for pyrazole derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the management of Alzheimer's disease. These models highlighted the importance of molecular volume and the number of multiple bonds for inhibitory activity. The insights from these computational models can guide the design of novel pyrazole-based AChE inhibitors.

Nonlinear Optical (NLO) Properties:

Computational methods, particularly Density Functional Theory (DFT), are used to predict the NLO properties of pyrazole derivatives. Studies on certain pyrazoline derivatives have shown that the presence and position of electron-withdrawing groups, such as the nitro group (NO2), can significantly enhance the hyperpolarizability (β0) of the molecule. nih.gov Compounds with higher β0 values are considered promising candidates for applications in NLO materials. The electrophilic nature of these compounds, influenced by substituents, plays a crucial role in their NLO response. nih.gov

Table 2: Calculated Hyperpolarizability of Sample Pyrazoline Derivatives

| Compound | Substituents | Calculated β0 (esu) |

|---|---|---|

| M1 | - | 5.21 x 10⁻³⁰ |

| M6 | Two NO₂ groups | 7.26 x 10⁻³⁰ |

Source: Adapted from DFT calculations. nih.gov

These in silico studies, while not directly focused on 3,5-diethyl-4-nitro-1H-pyrazole, provide a solid framework for understanding how structural modifications to the pyrazole core can modulate its activity for a wide range of potential applications. The presence of diethyl groups at positions 3 and 5, and a nitro group at position 4 in the target molecule, suggests a unique electronic and steric profile that warrants specific computational investigation to unlock its full potential.

Reactivity and Reaction Mechanisms of 3,5 Diethyl 4 Nitro 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. byjus.commasterorganicchemistry.com The general mechanism involves an initial attack by the pi-electron system of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com A subsequent deprotonation step restores the ring's aromaticity. masterorganicchemistry.com

For the pyrazole ring, which is considered an electron-rich heterocycle, electrophilic substitution is a characteristic reaction. However, the reactivity and regioselectivity are heavily influenced by the substituents present. In 3,5-diethyl-4-nitro-1H-pyrazole, the ring is substituted at all available carbon atoms (C3, C4, and C5). Therefore, electrophilic substitution on the carbon atoms of the pyrazole ring is not possible without displacement of an existing group.

Table 1: Influence of Substituents on the Reactivity of the Pyrazole Ring in EAS

| Substituent | Position | Electronic Effect | Influence on EAS Reactivity |

| Ethyl (x2) | C3, C5 | Electron-donating (Inductive, +I) | Activating |

| Nitro | C4 | Electron-withdrawing (Resonance, -M; Inductive, -I) | Strongly Deactivating |

| Pyrazole N-H | N1 | Pyrrole-like, acidic | Deactivating (as anion) |

| Pyrazole N | N2 | Pyridine-like, basic | Site for electrophilic attack |

Nucleophilic Substitution Reactions on Nitro-Substituted Pyrazoles

The presence of a nitro group on an aromatic ring dramatically alters its reactivity, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). This is particularly true for 4-nitropyrazoles. The powerful electron-withdrawing nature of the nitro group at the C4 position activates the pyrazole ring towards attack by nucleophiles.

While there are no specific studies on 3,5-diethyl-4-nitro-1H-pyrazole, research on analogous compounds provides significant insight. For instance, studies on 1,4-dinitropyrazoles show they undergo a "cine" substitution, where a nucleophile attacks a position adjacent to the leaving group, leading to a rearranged product. acs.org More directly relevant is the reaction of 4-bromo-3,5-dinitro-1-methylpyrazole with amines, which results in the displacement of the 4-bromo substituent to yield 4-amino derivatives. acs.org This demonstrates that the C4 position is highly activated towards nucleophilic attack.

The mechanism for SNAr reactions typically involves two steps:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (or another activated position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge.

Elimination: The leaving group departs, and the aromaticity of the pyrazole ring is restored.

In the case of 3,5-diethyl-4-nitro-1H-pyrazole, the nitro group itself is not typically a leaving group. However, if a suitable leaving group (like a halogen) were present at the C3 or C5 positions, the C4-nitro group would strongly activate it for displacement by a nucleophile.

Reduction Reactions of the Nitro Group and Subsequent Transformations

The nitro group is a versatile functional group primarily because it can be readily reduced to an amino group, which then serves as a gateway to a wide array of further chemical modifications. The reduction of the nitro group on 4-nitropyrazoles is a well-established and crucial transformation. chim.it

Synthesis of Amino Pyrazoles and their Derivatives

The transformation of 3,5-diethyl-4-nitro-1H-pyrazole to 4-amino-3,5-diethyl-1H-pyrazole is a key synthetic step. This reduction can be achieved using various standard methods employed for nitroarene reduction. Catalytic hydrogenation is a common and efficient method, typically utilizing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. chim.it Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed.

The general reaction is as follows: 3,5-diethyl-4-nitro-1H-pyrazole + [Reducing Agent] → 4-amino-3,5-diethyl-1H-pyrazole

This synthesis provides the corresponding 4-aminopyrazole, a valuable synthetic intermediate. chim.itresearchgate.net

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

| H₂ / Pd/C | Catalytic hydrogenation; a clean and efficient method. |

| Fe / Acetic Acid | A classic method using a dissolving metal. |

| SnCl₂ / HCl | Stannous chloride reduction, often used for aromatic nitro compounds. |

| Na₂S₂O₄ | Sodium dithionite (B78146) can be used under milder, aqueous conditions. |

Further Reactions of Amino Pyrazole Intermediates

The resulting 4-amino-3,5-diethyl-1H-pyrazole, with its newly introduced nucleophilic amino group, is ripe for a variety of subsequent transformations. The amino group can participate in reactions typical of aromatic amines, allowing for the construction of more complex molecules and fused heterocyclic systems.

Key potential reactions include:

Diazotization: The primary amino group can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a pyrazolediazonium salt. This intermediate is highly versatile and can undergo Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) or be used in azo coupling reactions.

Amide Formation: Acylation with acid chlorides or anhydrides readily converts the amino group into an amide. This is a common strategy for creating libraries of compounds for biological screening or for use as protecting groups. chim.it

Condensation Reactions: The aminopyrazole can be condensed with various electrophilic partners. For example, reaction with β-dicarbonyl compounds can lead to the formation of fused pyrazolo[3,4-b]pyridine systems, which are of significant interest in medicinal chemistry. chim.it

Cycloaddition Reactions Involving the Pyrazole Moiety

Cycloaddition reactions are powerful tools for constructing cyclic compounds. youtube.com The most common type, the [4+2] Diels-Alder reaction, typically involves a conjugated diene reacting with a dienophile. While pyrazole contains double bonds, its inherent aromaticity means it is generally a poor participant in cycloaddition reactions. The significant resonance energy of the aromatic ring would be lost in the non-aromatic cycloadduct, making the reaction energetically unfavorable under normal conditions.

The literature on pyrazole chemistry is dominated by its synthesis via [3+2] cycloaddition reactions (e.g., reacting a diazo compound with an alkyne or a nitrile oxide with an alkene), rather than its use as a reactant in such processes. researchgate.netorganic-chemistry.orgnih.govyoutube.com The presence of a deactivating nitro group on 3,5-diethyl-4-nitro-1H-pyrazole would further decrease the electron density of the pi-system, making it an even less likely candidate to act as a diene in a normal-electron-demand Diels-Alder reaction. Therefore, cycloaddition reactions directly involving the pyrazole ring of this compound are not a characteristic feature of its reactivity.

Acid-Base Properties and Tautomerism Studies

The structure of 3,5-diethyl-4-nitro-1H-pyrazole contains both acidic and basic centers, and it can exist in different tautomeric forms.

Acid-Base Properties: The pyrazole ring features two nitrogen atoms: a pyrrole-type nitrogen (N1) bearing a hydrogen atom and a pyridine-type nitrogen (N2) with a lone pair of electrons.

Acidity: The N-H proton at the N1 position is acidic. The acidity is significantly enhanced by the strong electron-withdrawing effect (-I and -M) of the C4-nitro group, which stabilizes the resulting pyrazolate anion. This makes 3,5-diethyl-4-nitro-1H-pyrazole a moderately weak acid, capable of being deprotonated by a suitable base. chim.it While specific pKa data for the diethyl derivative is not available, data for the analogous 3,5-dimethyl-4-nitropyrazole can provide an estimate of its acidic character. nih.gov

Basicity: The pyridine-like nitrogen at N2 possesses a lone pair of electrons in an sp² hybrid orbital, which can accept a proton. Therefore, the compound can also act as a weak base, protonating in a strongly acidic medium. However, the electron-withdrawing nitro group also reduces the basicity of the N2 atom compared to unsubstituted pyrazoles.

Tautomerism: N-unsubstituted pyrazoles like this one exhibit annular prototropic tautomerism. This involves the migration of the proton between the two nitrogen atoms. For 3,5-diethyl-4-nitro-1H-pyrazole, the tautomeric equilibrium is degenerate because the C3 and C5 positions bear identical substituents (ethyl groups).

3,5-diethyl-4-nitro-1H-pyrazole ⇌ 3,5-diethyl-4-nitro-2H-pyrazole

In solution, this proton transfer is typically rapid, resulting in a time-averaged structure being observed by techniques like NMR spectroscopy, unless studied at very low temperatures. clockss.org

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Pyrazole Scaffold of 3,5-Diethyl-4-nitro-1H-pyrazole

The general mechanism for many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, involves a catalytic cycle that includes oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. wikipedia.orgwikipedia.orgyoutube.com The reactivity of the C-X bond (where X is a halide or triflate) is crucial for the oxidative addition step, typically following the order I > Br > OTf > Cl. fishersci.co.uk

Potential Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide or triflate and an organoboron compound, catalyzed by a palladium complex. wikipedia.orgfishersci.co.uk For 3,5-diethyl-4-nitro-1H-pyrazole to participate in a Suzuki-Miyaura reaction, it would first need to be functionalized with a suitable leaving group, typically at the C4 position (by replacing the nitro group) or by halogenation of the pyrazole ring.

Alternatively, recent advancements have demonstrated the use of nitroarenes as coupling partners in Suzuki-Miyaura reactions, proceeding through an unprecedented oxidative addition of the Ar-NO2 bond. acs.org This suggests a potential direct pathway for the cross-coupling of 3,5-diethyl-4-nitro-1H-pyrazole with various boronic acids.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Pyrazoles

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | XPhos | K3PO4 | Dioxane/H2O | 100 | 61-86 | nih.gov |

| P1 (XPhos-derived precatalyst) | - | K3PO4 | Dioxane/H2O | 100 | Good to very good | nih.gov |

This table presents data for the coupling of 3- and 4-bromopyrazoles and serves as a potential model for a halogenated derivative of 3,5-diethyl-4-nitro-1H-pyrazole.

Plausible Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, a halogenated derivative of 3,5-diethyl-4-nitro-1H-pyrazole would be a prerequisite for a traditional Heck reaction.

More recently, a palladium-catalyzed denitrative Mizoroki-Heck reaction of unactivated alkenes with nitroarenes has been developed. rsc.org This methodology could potentially be applied to 3,5-diethyl-4-nitro-1H-pyrazole, allowing for direct coupling with various alkenes.

Table 2: General Conditions for Palladium-Catalyzed Heck Reactions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)2 | PPh3 | Et3N | DMF | 100 | libretexts.org |

| Pd(OAc)2 | - | KOAc | NMP | 140 | organic-chemistry.org |

This table provides general conditions for Heck reactions, which could be adapted for a suitably functionalized 3,5-diethyl-4-nitro-1H-pyrazole derivative.

Feasibility of Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org A halogenated derivative of 3,5-diethyl-4-nitro-1H-pyrazole would be a necessary starting material for this transformation. The presence of the nitro group on the pyrazole ring could influence the reaction conditions, potentially requiring more robust catalytic systems.

Table 3: Conditions for Sonogashira Coupling of a Bromo-nitroaromatic Compound

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| trans-[Pd(PPh3)2(p-nitrophenyl)Br] | CuI | Et3N | THF | Room Temp | 55-98 | researchgate.net |

This table shows the conditions used for the Sonogashira coupling of 4-nitrobromobenzene, which could serve as a starting point for optimizing the reaction with a halogenated 3,5-diethyl-4-nitro-1H-pyrazole.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis. The pyrazole moiety is known to be an effective directing group for the palladium-catalyzed arylation of sp2 C-H bonds. nih.govdntb.gov.ua It is conceivable that under specific conditions, the C-H bonds of the ethyl groups on 3,5-diethyl-4-nitro-1H-pyrazole could undergo palladium-catalyzed functionalization. However, the directing-group ability of the pyrazole ring in the presence of a C4-nitro group would need to be experimentally verified.

Environmental Fate and Degradation Studies Focus on Chemical Transformation, Not Ecotoxicity

Photochemical Degradation Pathways and Mechanisms

The presence of a nitro group and an aromatic pyrazole (B372694) ring suggests that 3,5-diethyl-4-nitro-1H-pyrazole is susceptible to photochemical degradation. The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule, initiating a series of reactions that result in its transformation. The primary photochemical degradation pathways for nitroaromatic compounds often involve the reduction of the nitro group or cleavage of the aromatic ring. nih.govnih.gov

The photolysis of pyrazolenines, related nitrogen-containing heterocyclic compounds, is known to proceed through the formation of intermediate diazo-compounds. rsc.org While 3,5-diethyl-4-nitro-1H-pyrazole is not a pyrazolenine, the study of such mechanisms provides insight into the potential reactivity of the pyrazole ring under photolytic conditions. For other nitro-containing compounds, such as 3-nitro-1,2,4-triazol-5-one (NTO), photolysis in simulated sunlight has been shown to produce reactive oxygen species like singlet oxygen and hydroxyl radicals. nih.gov These reactive species can then participate in further degradation of the parent compound and other organic matter.

The proposed photochemical degradation of 3,5-diethyl-4-nitro-1H-pyrazole could follow several pathways:

Nitro Group Reduction: The excited state of the molecule could lead to the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming 4-amino-3,5-diethyl-1H-pyrazole.

Ring Cleavage: High-energy UV radiation could induce the cleavage of the pyrazole ring, leading to the formation of smaller, more readily degradable aliphatic compounds.

Indirect Photolysis: The compound may react with photochemically generated oxidants in the environment, such as hydroxyl radicals, which are highly reactive and can abstract hydrogen atoms or add to the aromatic ring, initiating degradation.

The quantum yield and the environmental half-life of 3,5-diethyl-4-nitro-1H-pyrazole would be dependent on various factors, including the wavelength of light, the presence of photosensitizers in the environment, and the pH of the medium. nih.gov

Table 1: Predicted Photochemical Degradation Products of 3,5-diethyl-4-nitro-1H-pyrazole

| Parent Compound | Potential Degradation Product | Proposed Pathway |

| 3,5-diethyl-4-nitro-1H-pyrazole | 3,5-diethyl-4-nitroso-1H-pyrazole | Nitro group reduction |

| 3,5-diethyl-4-nitro-1H-pyrazole | 4-amino-3,5-diethyl-1H-pyrazole | Complete nitro group reduction |

| 3,5-diethyl-4-nitro-1H-pyrazole | Various aliphatic acids and aldehydes | Ring cleavage |

Biodegradation Mechanisms and Products

Microbial degradation is a key process in the removal of organic pollutants from the environment. Nitroaromatic compounds can be biodegraded under both aerobic and anaerobic conditions, although the electron-withdrawing nature of the nitro group can make them resistant to oxidative degradation. nih.gov

For 3,5-diethyl-4-nitro-1H-pyrazole, the likely biodegradation pathways include:

Nitroreduction: Under anaerobic conditions, the nitro group can be reduced to an amino group, forming 4-amino-3,5-diethyl-1H-pyrazole. This amine derivative may be more susceptible to further degradation.

Oxidative Degradation: Aerobic microorganisms may be able to hydroxylate the pyrazole ring, leading to ring cleavage and subsequent metabolism. Monooxygenase and dioxygenase enzymes can catalyze the insertion of oxygen atoms into the aromatic ring, leading to the elimination of the nitro group. nih.gov

Fungal Degradation: Some fungi, like Phanerochaete chrysosporium, are known to degrade a variety of nitroaromatic compounds through the action of their lignin-degrading enzymes. nih.gov

The specific microbial communities present in the soil or water, as well as environmental conditions such as oxygen availability, pH, and temperature, will significantly influence the rate and extent of biodegradation.

Table 2: Potential Microorganisms and Enzymes in the Biodegradation of 3,5-diethyl-4-nitro-1H-pyrazole

| Microorganism Type | Key Enzymes | Potential Action |

| Anaerobic Bacteria (e.g., Desulfovibrio spp.) | Nitroreductases | Reduction of the nitro group |

| Aerobic Bacteria (e.g., Pseudomonas spp.) | Monooxygenases, Dioxygenases | Hydroxylation and cleavage of the pyrazole ring |

| Fungi (e.g., Phanerochaete chrysosporium) | Lignin Peroxidases, Manganese Peroxidases | Broad-spectrum oxidative degradation |

Stability and Transformation in Various Environmental Media

The stability of 3,5-diethyl-4-nitro-1H-pyrazole in environmental media such as soil and water will be influenced by its chemical properties and the prevailing environmental conditions. The pyrazole ring itself is relatively stable due to its aromatic character. nih.gov However, the presence of the nitro group and the diethyl substituents will affect its solubility, sorption behavior, and reactivity.

In soil, the compound's mobility will be governed by its sorption to soil organic matter and clay particles. The polarity of the molecule will play a significant role here. Nitropyrazoles are generally polar compounds, which could lead to a higher mobility in soil and a potential to leach into groundwater. nih.gov

In aqueous environments, hydrolysis is a potential transformation pathway. However, the pyrazole ring is generally resistant to hydrolysis. The stability of the compound will also be affected by the pH of the water, which can influence its ionization state and susceptibility to other degradation processes. The N-H proton of the pyrazole ring is acidic and can be deprotonated under basic conditions, which may affect its reactivity and sorption. mdpi.com

Development of Analytical Methods for Detection in Environmental Samples

The detection and quantification of 3,5-diethyl-4-nitro-1H-pyrazole in environmental samples such as soil and water require sensitive and selective analytical methods. Given its expected polarity and structure, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most suitable techniques. nih.govresearchgate.net

For HPLC analysis, a reverse-phase column could be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com UV detection would be appropriate due to the presence of the nitroaromatic chromophore. nih.gov

LC-MS and LC-MS/MS would provide higher selectivity and sensitivity, which is crucial for detecting trace levels of the compound in complex environmental matrices. nih.govnih.gov Ion-pair chromatography has been successfully used to improve the retention of polar pyrazole compounds on reversed-phase columns, which could be a valuable approach for the analysis of 3,5-diethyl-4-nitro-1H-pyrazole. nih.govnih.gov

Sample preparation would likely involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components from water samples. For soil samples, a solvent extraction step would be necessary, followed by cleanup and concentration.

Table 3: Analytical Methods for the Determination of Pyrazole Derivatives in Environmental Samples

| Analytical Technique | Detector | Sample Matrix | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | UV/Vis | Water, Soil | Robust, widely available |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer (Single Quadrupole, Triple Quadrupole, Time-of-Flight) | Water, Soil | High selectivity and sensitivity, structural confirmation |

Future Research Directions and Emerging Opportunities

Development of Novel and Green Synthetic Routes for Functionalized Pyrazoles

The synthesis of pyrazole (B372694) derivatives has evolved significantly, moving from traditional condensation reactions to more sophisticated and sustainable methods. researchgate.net Future research will likely focus on optimizing these routes for compounds like 3,5-diethyl-4-nitro-1H-pyrazole.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to create processes that are efficient, atom-economical, and environmentally benign. nih.gov This includes the use of:

Green Solvents: Employing water or bio-based solvents like ethanol (B145695) to replace hazardous organic solvents. nih.govnih.gov

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.net

Recyclable Catalysts: Developing heterogeneous or biodegradable catalysts that can be easily recovered and reused, reducing waste and cost. nih.govnih.gov For instance, nano-silica derived from agricultural waste has been used as a recyclable catalyst for pyranopyrazole synthesis. nih.gov

Solvent-Free Conditions: Performing reactions between neat reagents, sometimes on a solid support, which simplifies work-up procedures and minimizes solvent waste. researchgate.net

Novel Synthetic Strategies: Beyond green chemistry, the development of novel synthetic methodologies offers pathways to complex functionalized pyrazoles. researchgate.net Multi-component reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are particularly attractive for their efficiency. researchgate.netnih.gov For example, a pseudo six-component reaction in ethanol has been developed for the eco-friendly synthesis of highly substituted pyrazoles. nih.gov Phase-transfer catalysis is another advanced technique used for synthesizing O- and N-substituted pyrazoles. nih.gov While a specific synthesis for 3,5-diethyl-4-nitro-1H-pyrazole is not widely reported, a plausible route involves the condensation of 3,5-heptanedione (B1630319) with hydrazine (B178648), followed by nitration, analogous to the synthesis of its dimethyl counterpart. chemicalbook.comvulcanchem.com

Table 1: Comparison of Synthetic Methods for Pyrazole Derivatives

| Method | Key Features | Advantages | Relevant Research |

|---|---|---|---|

| Conventional Heating | Use of traditional refluxing in organic solvents. | Well-established and understood. | researchgate.net |

| Microwave-Assisted Synthesis | Application of microwave irradiation to heat the reaction. | Reduced reaction times, increased yields, cleaner reactions. nih.govresearchgate.net | nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Energy efficiency, can be performed in water. nih.gov | nih.gov |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a one-pot reaction. | High atom economy, operational simplicity, high yields. nih.gov | researchgate.netnih.gov |

| Heterogeneous Catalysis | Use of solid catalysts that are easily separated from the reaction mixture. | Catalyst reusability, thermal stability, low toxicity. nih.gov | nih.gov |

| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Reduced environmental impact, easy work-up. researchgate.net | researchgate.net |

Exploration of New Reactivity Patterns and Unprecedented Transformations

The pyrazole ring is a versatile scaffold with a rich reactivity profile influenced by its tautomeric nature and the electronic properties of its substituents. numberanalytics.comnih.gov The electron-withdrawing nitro group and the electron-donating diethyl groups in 3,5-diethyl-4-nitro-1H-pyrazole create a unique electronic environment that could lead to novel chemical behavior.

Future research will likely explore:

Metal-Ligand Cooperation: Protic (N-unsubstituted) pyrazoles can act as "proton-responsive" ligands in metal complexes. nih.gov The NH group can participate directly in catalytic cycles through deprotonation and protonation, enabling unique bond activations and transformations such as hydroamination. nih.gov Exploring the coordination chemistry of 3,5-diethyl-4-nitro-1H-pyrazole could unlock new catalytic applications.

Electrophilic and Nucleophilic Substitution: The pyrazole ring is generally resistant to oxidation but can undergo electrophilic substitution, preferentially at the C4 position. youtube.com However, in 3,5-diethyl-4-nitro-1H-pyrazole, the C4 position is already occupied. This directs future functionalization efforts towards the nitrogen atoms or potentially the ethyl side chains. Nucleophilic attacks typically occur at the C3 and C5 positions. nih.gov

Transition-Metal-Catalyzed Reactions: Modern cross-coupling reactions have revolutionized the synthesis of complex molecules containing pyrazole cores. numberanalytics.com Investigating the participation of 3,5-diethyl-4-nitro-1H-pyrazole in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings could yield a wide array of novel derivatives. The reactivity of related vinylpyrazoles in transition-metal-catalyzed reactions and cycloadditions also points to potential transformation pathways. researchgate.net

Expansion of Application Domains in Advanced Materials and Catalysis

While many pyrazole derivatives have been investigated for their pharmacological activities, there is a growing interest in their application in materials science and catalysis. nih.govnih.govnih.gov The unique structure of 3,5-diethyl-4-nitro-1H-pyrazole suggests potential in several advanced domains.

Catalysis: As mentioned, pyrazoles are effective ligands in homogeneous catalysis. nih.gov The development of catalysts based on 3,5-diethyl-4-nitro-1H-pyrazole for organic synthesis is a promising research avenue. Furthermore, pyrazole-based frameworks are used in heterogeneous catalysis, with applications in green multicomponent reactions. nih.gov Dual photoredox/cobalt catalysis systems have also utilized pyrazole derivatives. acs.orgacs.org

Luminescent Materials: Certain pyrazole derivatives, particularly N-acyl pyrazoles, exhibit solid-state luminescence due to aggregation-induced emission (AIE). rsc.org These compounds have potential applications in organic electronics, such as in the fabrication of luminescent thin films. rsc.org The specific photophysical properties of 3,5-diethyl-4-nitro-1H-pyrazole remain to be explored.

Nonlinear Optical (NLO) Materials: The search for new materials for optical technologies has drawn attention to pyrazole derivatives. nih.gov Compounds with significant electron-accepting and -donating groups can exhibit high NLO responses, making them candidates for applications in ultrafast optics. nih.gov

High-Energy Materials: The presence of a nitro group on the pyrazole ring is a common feature in energetic materials. For example, 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole has been synthesized as a high-energy density oxidizer with performance characteristics superior to RDX. rsc.org The energetic properties of 3,5-diethyl-4-nitro-1H-pyrazole could be an area of interest for materials science.

Table 2: Potential High-Technology Applications of Functionalized Pyrazoles

| Application Domain | Underlying Principle | Examples of Pyrazole Derivatives |

|---|---|---|

| Homogeneous Catalysis | Ligand-metal cooperation, proton-responsive nature. | Protic pyrazole-iridium complexes for hydroamination. nih.gov |

| Heterogeneous Catalysis | Reusable solid supports for green synthesis. | Nano-silica supported catalysts for pyranopyrazole synthesis. nih.gov |

| Organic Electronics | Aggregation-Induced Emission (AIE) in the solid state. | N-Acyl pyrazoles for luminescent films. rsc.org |

| Nonlinear Optics (NLO) | High molecular hyperpolarizability from donor-acceptor structures. | N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates. nih.gov |

| Energetic Materials | High density, positive heat of formation, and oxygen balance from nitro groups. | 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole. rsc.org |

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby accelerating the discovery process. nih.govresearchgate.net

Predictive Synthesis and Reactivity: Density Functional Theory (DFT) calculations are used to study the electronic structure and tautomeric preferences of pyrazoles, which are crucial for understanding their reactivity. nih.gov Computational models can help predict the regioselectivity of reactions and elucidate complex reaction mechanisms, as demonstrated in studies of pyrazole complex reactivity. nih.gov

Structure-Property Relationship Design: Computational methods are vital for designing molecules with specific functions. For example, virtual screening and structure-activity relationship (SAR) analysis have been used to design libraries of pyrazole derivatives with desired biological activities. nih.gov Similar approaches can be applied to predict the material properties of compounds like 3,5-diethyl-4-nitro-1H-pyrazole, guiding the synthesis of new molecules for applications in catalysis or materials science. nih.govacs.org

Spectroscopic Analysis: Computational tools can aid in the characterization of new compounds by predicting spectroscopic data (e.g., NMR, IR), which can then be compared with experimental results to confirm the structure. researchgate.net

The integration of these computational methodologies will allow for a more rational, design-driven approach to exploring the chemistry and applications of 3,5-diethyl-4-nitro-1H-pyrazole and other functionalized pyrazoles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-diethyl-4-nitro-1H-pyrazole, and what experimental parameters influence yield optimization?

- Methodological Answer : A common approach involves alkylation and nitration of pyrazole precursors. For example, brominated intermediates like 3,5-dibromo-4-nitro-1H-pyrazole can undergo nucleophilic substitution using ethylating agents (e.g., ethyl iodide) in the presence of NaH in DMF at controlled temperatures (60–80°C) . Yield optimization requires careful monitoring of reaction time, stoichiometry of alkylating agents, and inert atmospheric conditions to avoid side reactions.

Q. How is the structural integrity of 3,5-diethyl-4-nitro-1H-pyrazole confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Using programs like SHELX (SHELXL/SHELXS), researchers refine crystallographic data to determine bond lengths, angles, and nitro-group orientation . Complementary techniques include -/-NMR for verifying substituent positions and FTIR for identifying functional groups (e.g., nitro stretching at ~1520 cm) .

Q. What spectroscopic methods are recommended for analyzing purity and stability of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment. Stability under thermal stress can be evaluated via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). For instance, nitro-pyrazole derivatives exhibit exothermic decomposition peaks at ~200–250°C, requiring controlled storage conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of 3,5-diethyl-4-nitro-1H-pyrazole?

- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict regioselectivity in further functionalization (e.g., electrophilic substitution at the nitro-adjacent position) and stability under redox conditions .

Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?

- Methodological Answer : Discrepancies in NMR or HPLC profiles may arise from residual solvents, tautomerism, or polymorphism. Systematic analysis includes:

- Variable-temperature NMR to detect tautomeric shifts.

- Powder XRD to identify polymorphic forms.

- Mass spectrometry (HRMS) to rule out impurities .

Q. How does 3,5-diethyl-4-nitro-1H-pyrazole interact with biological targets, and what assays validate its bioactivity?

- Methodological Answer : Pyrazole derivatives often target enzymes like cyclooxygenase (COX) or kinases. In vitro assays include:

- MTT assay for cytotoxicity (IC determination).

- Fluorescence polarization for binding affinity studies.

- Molecular docking (e.g., AutoDock Vina) to simulate interactions with active sites .

Q. What safety protocols are critical for handling nitro-substituted pyrazoles in energetic materials research?

- Methodological Answer : Due to explosive potential, small-scale synthesis (<1 g) under inert atmospheres is advised. Impact sensitivity tests (e.g., BAM fall hammer) and friction tests (Julius Peters apparatus) quantify safety thresholds. Thermal stability must be profiled via DSC before scaling up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.